molecular formula C7H16ClNO B1448182 (2-Methyloxan-4-yl)methanamine hydrochloride CAS No. 1427380-34-4

(2-Methyloxan-4-yl)methanamine hydrochloride

Cat. No. B1448182
CAS RN: 1427380-34-4
M. Wt: 165.66 g/mol
InChI Key: JDTKWRCQTZUVGV-UHFFFAOYSA-N
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Description

(2-Methyloxan-4-yl)methanamine hydrochloride, also known as 2-MOMAH, is a synthetic compound with a wide range of applications in scientific research. It is a chiral amine that has been used in the synthesis of various compounds, as well as in drug design and delivery. This compound is of particular interest due to its unique properties and potential applications in the development of new drugs.

Scientific Research Applications

Photocytotoxic Properties in Red Light

  • Iron(III) complexes with various ligands, including those similar to (2-Methyloxan-4-yl)methanamine hydrochloride, have been synthesized and studied for their photocytotoxic properties. These complexes have shown remarkable photocytotoxicity under red light exposure, making them potential candidates for targeted cancer therapy (Basu et al., 2014).

Synthesis and Structural Analysis

  • The synthesis of various compounds with structures related to (2-Methyloxan-4-yl)methanamine hydrochloride has been explored. These studies focus on the high-yield synthesis and spectroscopic characterization of these compounds (Younas et al., 2014).

Antidepressant-like Activity

  • Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally similar to (2-Methyloxan-4-yl)methanamine hydrochloride, have been designed as serotonin 5-HT1A receptor-biased agonists. They exhibit high receptor affinity and robust antidepressant-like activity, suggesting potential therapeutic applications (Sniecikowska et al., 2019).

Anticancer Activity of Metal Complexes

  • Palladium and platinum complexes based on Schiff base ligands, including structures similar to (2-Methyloxan-4-yl)methanamine hydrochloride, have been synthesized and evaluated for their anticancer activity. These complexes exhibit strong DNA-binding affinity and selective toxicity against various cancer cell lines (Mbugua et al., 2020).

Corrosion Inhibition

  • Amino acid compounds with structures akin to (2-Methyloxan-4-yl)methanamine hydrochloride have been studied as corrosion inhibitors for steel in acidic solutions. Their effectiveness is assessed using electrochemical methods, suggesting applications in material science and engineering (Yadav et al., 2015).

Anticonvulsant Agents

  • Schiff bases of 3-aminomethyl pyridine, similar in structure to (2-Methyloxan-4-yl)methanamine hydrochloride, have been synthesized and evaluated for their anticonvulsant activity. This research indicates potential applications in the development of new treatments for epilepsy (Pandey & Srivastava, 2011).

Antibacterial and Antifungal Activities

  • Quinoline derivatives carrying a moiety similar to (2-Methyloxan-4-yl)methanamine hydrochloride have been synthesized and showed significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Thomas et al., 2010).

properties

IUPAC Name

(2-methyloxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-4-7(5-8)2-3-9-6;/h6-7H,2-5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTKWRCQTZUVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyloxan-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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